molecular formula C21H17ClN2O2S B3675781 N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide

Cat. No.: B3675781
M. Wt: 396.9 g/mol
InChI Key: QVUUANCYPRWVIJ-UHFFFAOYSA-N
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Description

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of 4-(4-chlorophenoxy)aniline: This intermediate is synthesized through a nucleophilic aromatic substitution reaction between 4-chlorophenol and 4-chloronitrobenzene, followed by reduction of the nitro group to an amine.

    Thioamide Formation: The intermediate 4-(4-chlorophenoxy)aniline is then reacted with carbon disulfide and a suitable base to form the corresponding thiourea derivative.

    Coupling with 3-methylbenzoyl chloride: The final step involves the reaction of the thiourea derivative with 3-methylbenzoyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

    Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-3-methylbenzamide: shares structural similarities with other thiourea derivatives and benzamide compounds.

    Thiourea derivatives: These compounds are known for their diverse biological activities and are used in various pharmaceutical applications.

    Benzamide compounds: Benzamides are commonly used in medicinal chemistry for their pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c1-14-3-2-4-15(13-14)20(25)24-21(27)23-17-7-11-19(12-8-17)26-18-9-5-16(22)6-10-18/h2-13H,1H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUANCYPRWVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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